Azacycloundecane
Overview
Description
Azacycloundecane is a heterocyclic compound with the molecular formula C₁₀H₂₁N. It is a cyclic amine with a nitrogen atom incorporated into an eleven-membered ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azacycloundecane can be synthesized through several methods. One common approach involves the cyclization of linear amines. For instance, the reaction of 1,10-diaminodecane with formaldehyde under acidic conditions can yield this compound. Another method involves the reduction of azacycloundec-2-ene using hydrogen in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of azacycloundec-2-ene. This process involves the use of high-pressure hydrogen gas and a palladium or platinum catalyst to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: Azacycloundecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azacycloundecanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Azacycloundecanone.
Reduction: Various this compound derivatives.
Substitution: Substituted this compound compounds.
Scientific Research Applications
Azacycloundecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of azacycloundecane involves its interaction with various molecular targets. The nitrogen atom in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. In biological systems, this compound derivatives can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Cycloundecane: A saturated cyclic hydrocarbon with eleven carbon atoms.
Azacyclododecane: A cyclic amine with a twelve-membered ring.
Azacyclononane: A cyclic amine with a nine-membered ring.
Comparison: Azacycloundecane is unique due to its eleven-membered ring structure, which imparts distinct chemical and physical properties compared to other cyclic amines. Its larger ring size allows for greater flexibility and the potential to form more stable complexes with metal ions. Additionally, this compound’s nitrogen atom provides a site for functionalization, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
azacycloundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-4-6-8-10-11-9-7-5-3-1/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIGOLSKSFDTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCNCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593540 | |
Record name | Azacycloundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294-42-8 | |
Record name | Azacycloundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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